2-Butenenitrile, 2-(acetyloxy)-3-methyl-
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Overview
Description
2-Butenenitrile, 2-(acetyloxy)-3-methyl- is an organic compound with the molecular formula C7H9NO2 It is a derivative of butenenitrile, featuring an acetyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenenitrile, 2-(acetyloxy)-3-methyl- typically involves the reaction of 2-butenenitrile with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of 2-Butenenitrile, 2-(acetyloxy)-3-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butenenitrile, 2-(acetyloxy)-3-methyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Butenenitrile, 2-(acetyloxy)-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Butenenitrile, 2-(acetyloxy)-3-methyl- exerts its effects involves its interaction with various molecular targets. For example, in reduction reactions, the compound interacts with reducing agents to form amines or alcohols. The pathways involved typically include:
Nucleophilic attack: The nitrile group is susceptible to nucleophilic attack, leading to the formation of various products.
Catalytic processes: Catalysts facilitate the conversion of the compound into desired products through various mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Butenenitrile: Lacks the acetyloxy and methyl groups, making it less reactive in certain reactions.
3-Methyl-2-butenenitrile: Similar structure but without the acetyloxy group.
2-(Acetyloxy)butanenitrile: Similar but lacks the methyl group.
Uniqueness
2-Butenenitrile, 2-(acetyloxy)-3-methyl- is unique due to the presence of both the acetyloxy and methyl groups, which enhance its reactivity and make it suitable for a wider range of chemical reactions compared to its simpler counterparts.
Properties
IUPAC Name |
(1-cyano-2-methylprop-1-enyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7(4-8)10-6(3)9/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOJDMKEYQTFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454146 |
Source
|
Record name | 2-Butenenitrile, 2-(acetyloxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72603-94-2 |
Source
|
Record name | 2-Butenenitrile, 2-(acetyloxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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